
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Overview
Description
“2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is a complex organic compound. It likely contains a 1,3-oxazole ring, which is a five-membered aromatic ring with two heteroatoms (one nitrogen and one oxygen). The “2-(2-Chloroethyl)” part suggests a 2-chloroethyl group attached to this ring, and “5-phenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached as well .
Synthesis Analysis
While the specific synthesis pathway for “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions . For instance, 2-chloroethyl ethanol, an important intermediate of pharmaceutical chemicals, can be prepared from diglycol .Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using techniques such as X-ray diffraction, as is done for similar compounds . The compound likely has a complex three-dimensional structure due to the presence of the aromatic rings and the 2-chloroethyl group .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely depend on the specific conditions and reactants present. For instance, organophosphate compounds, which are structurally similar, can undergo a variety of reactions, including hydrolysis and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using a variety of analytical techniques. For similar compounds, properties such as density, melting point, boiling point, and solubility are often reported .Scientific Research Applications
Therapeutic Potential of Oxazole Derivatives
Oxazole derivatives, characterized by a five-membered heterocyclic ring system containing oxygen and nitrogen, are explored for their vast pharmacological potentials. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. Their flexible structural nature allows for various molecular targets, making them attractive scaffolds for developing new therapeutic agents (Kaur et al., 2018).
Applications in Material Science
Oxazole derivatives are also significant in material science, particularly in the development of plastic scintillators. These scintillators, when doped with oxazole-based luminescent dyes, show enhanced optical transparency, thermal stability, and resistance to radiation damage. This improvement in properties is crucial for applications requiring high-performance radiation detection materials (Salimgareeva & Kolesov, 2005).
Synthetic and Chemical Transformations
The synthesis and transformation of oxazole derivatives, including the exploration of 4-phosphorylated 1,3-azoles, reveal a broad range of chemical properties and applications. These derivatives are characterized by their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. Such diversity in functionality underscores the importance of oxazole derivatives in developing compounds with varied biological activities (Abdurakhmanova et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYDSVGRXCULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole | |
CAS RN |
70680-56-7 | |
| Record name | 2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

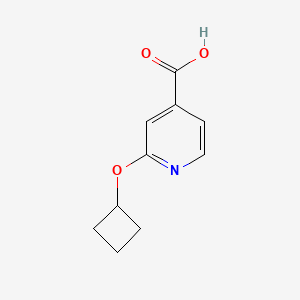
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
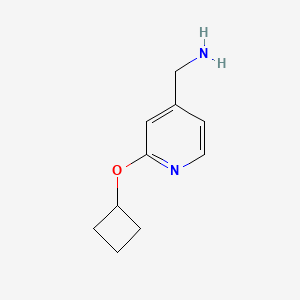
![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
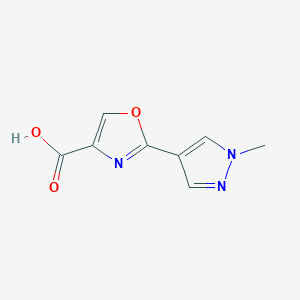

![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)
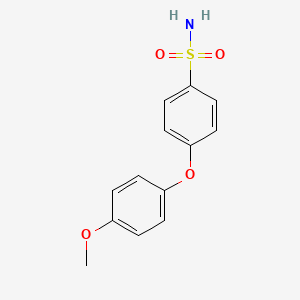
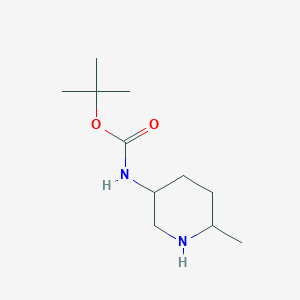


![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)